molecular formula C23H23N5O2 B3020700 N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide CAS No. 899752-04-6

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide

Cat. No.: B3020700
CAS No.: 899752-04-6
M. Wt: 401.47
InChI Key: QGGXFFWLCKVIQJ-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide is a synthetic organic compound belonging to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazolopyrimidine core, followed by functionalization to introduce the tert-butyl and diphenylacetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure scalability, cost-effectiveness, and compliance with safety and environmental regulations. Advanced techniques such as ultrasonic-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide is unique due to its specific functional groups, which enhance its binding affinity and selectivity for CDK2. This specificity contributes to its superior cytotoxic activity compared to other similar compounds .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-23(2,3)28-20-18(14-25-28)22(30)27(15-24-20)26-21(29)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,19H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGXFFWLCKVIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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